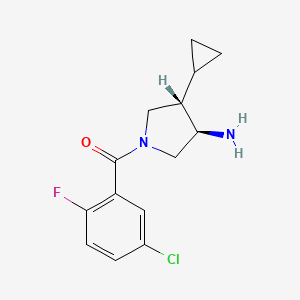

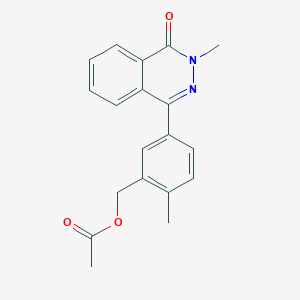

![molecular formula C20H16FN3O4 B5653781 methyl 4-({[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzoate](/img/structure/B5653781.png)

methyl 4-({[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-({[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzoate” is a chemical compound with the linear formula C13H11FN2O3 . It has a molecular weight of 262.243 and its CAS number is 853330-00-4 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like melting point, boiling point, solubility, optical activity, etc. Unfortunately, such specific physical and chemical properties for this compound are not available in the current search results .Mecanismo De Acción

Methyl 4-({[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzoate exerts its anti-inflammatory effect by inhibiting the activity of this compound, which is an essential cofactor of 5-lipoxygenase (5-LOX). 5-LOX is an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. This compound binds to arachidonic acid and facilitates its transfer to 5-LOX, thereby promoting the biosynthesis of leukotrienes. By inhibiting this compound, this compound effectively reduces the production of leukotrienes and thus alleviates inflammation.

Biochemical and Physiological Effects:

This compound has been shown to have significant anti-inflammatory effects in various animal models of inflammation. The compound can effectively reduce the production of leukotrienes and thus alleviate inflammation. In addition, this compound has been shown to have minimal effects on the production of other eicosanoids, such as prostaglandins and thromboxanes, which are important mediators of inflammation and homeostasis. The compound has also been shown to have minimal toxicity and good pharmacokinetic properties, making it an attractive candidate for further development.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 4-({[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzoate has several advantages for lab experiments. The compound is a potent inhibitor of this compound and can effectively reduce the production of leukotrienes, making it a valuable tool for studying the role of leukotrienes in inflammation and related diseases. In addition, this compound has minimal effects on the production of other eicosanoids, such as prostaglandins and thromboxanes, which allows for the specific study of leukotrienes. However, one limitation of this compound is that it is a synthetic compound and may not fully replicate the effects of endogenous this compound inhibitors.

Direcciones Futuras

Methyl 4-({[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzoate has several potential future directions. The compound may be further developed as a therapeutic agent for the treatment of inflammatory diseases, such as asthma, rheumatoid arthritis, and inflammatory bowel disease. In addition, the compound may be used as a tool for studying the role of leukotrienes in various physiological and pathological processes. Further research may also focus on the development of more potent and selective this compound inhibitors, as well as the identification of novel targets for the treatment of inflammation and related diseases.

Métodos De Síntesis

The synthesis method of methyl 4-({[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzoate involves the condensation of 3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazine-1-acetic acid with methyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography.

Aplicaciones Científicas De Investigación

Methyl 4-({[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzoate has been extensively used in scientific research applications, particularly in the field of inflammation and related diseases. The compound is a potent inhibitor of this compound, which plays a crucial role in the biosynthesis of leukotrienes, a group of inflammatory mediators. By inhibiting this compound, this compound can effectively reduce the production of leukotrienes and thus alleviate inflammation.

Safety and Hazards

As per the information available, Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity . For safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

Propiedades

IUPAC Name |

methyl 4-[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O4/c1-28-20(27)14-4-8-16(9-5-14)22-18(25)12-24-19(26)11-10-17(23-24)13-2-6-15(21)7-3-13/h2-11H,12H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHMCCIOHMCSIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-dimethyl-5,6,10,11-tetrahydro-7H,9H-benzo[h][1,3]thiazino[2,3-b]quinazolin-7-one](/img/structure/B5653702.png)

![N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5653716.png)

![3,6-dimethyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5653729.png)

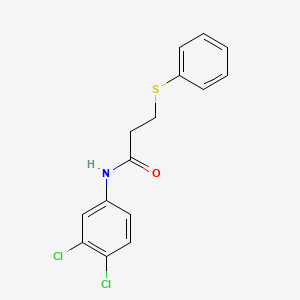

![3,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5653758.png)

![2-cyclopropyl-4-phenyl-9-(2-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653761.png)

![N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5653794.png)

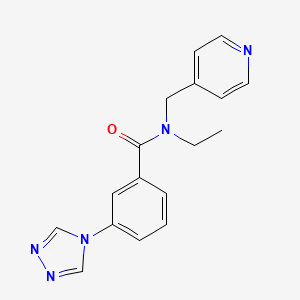

![(1S*,5R*)-6-(2-ethylisonicotinoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5653800.png)

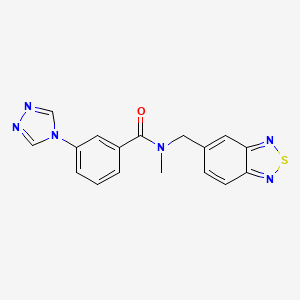

![2-[5-[6-(dimethylamino)pyridin-3-yl]-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5653806.png)